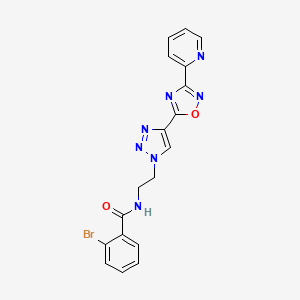![molecular formula C16H19ClFN5OS B2651403 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189696-80-7](/img/structure/B2651403.png)
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H19ClFN5OS and its molecular weight is 383.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Research into the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines has demonstrated potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. These compounds exhibit significant growth inhibitory properties, with some derivatives achieving IC(50) values of less than 10 nM. Additionally, certain derivatives showed curative effects against colon 38 tumors in mice, highlighting their potential as effective anticancer agents (Deady et al., 2003). This research indicates that structural analogs, including those with dimethylaminoethyl groups, could be explored for their anticancer capabilities.
Antipsychotic Potential
A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols identified a series of novel compounds with potential antipsychotic properties. Unlike conventional antipsychotics, these compounds did not interact with dopamine receptors yet exhibited antipsychotic-like profiles in behavioral animal tests. Their synthesis and pharmacological evaluation revealed that modifications to the pyrazole ring and the introduction of certain substituents could enhance activity without causing ataxia or interacting with D2 dopamine receptors (Wise et al., 1987). This suggests that compounds bearing dimethylaminoethyl groups could be further investigated for their antipsychotic effects.
Antimicrobial and Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these compounds, derivatives containing dimethylaminoethyl groups showed promising activity in vitro against Mycobacterium smegmatis GyrB ATPase assay, DNA gyrase super coiling assay, and exhibited significant antituberculosis activity without cytotoxic effects at relevant concentrations (Jeankumar et al., 2013). This highlights the potential for using such compounds in the development of new antituberculosis therapies.
Synthesis and Characterization for Drug Development
The continuous-flow processes for the production of floxacin intermediates have demonstrated efficient C–C bond formation through rapid and strong activation of carboxylic acids. This method underscores the significance of efficient synthesis techniques in drug development, enabling the creation of highly reactive intermediates necessary for constructing complex molecules, including those containing dimethylaminoethyl groups. This approach offers advantages such as higher product yields, reduced reaction times, and improved safety and environmental profiles (Guo et al., 2020).
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5OS.ClH/c1-20(2)9-10-22(15(23)12-7-8-18-21(12)3)16-19-14-11(17)5-4-6-13(14)24-16;/h4-8H,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKFZOEEIMVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

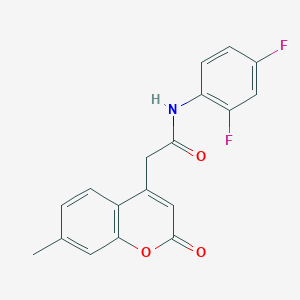
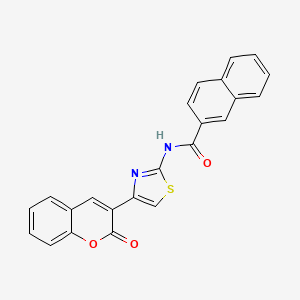
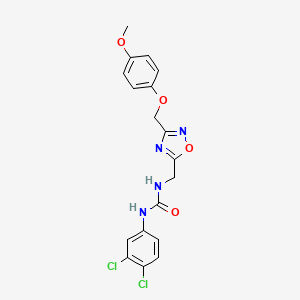
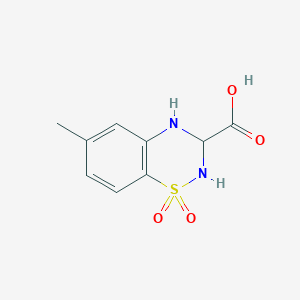
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2651327.png)
methanone](/img/structure/B2651330.png)
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2651331.png)
![3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2651332.png)
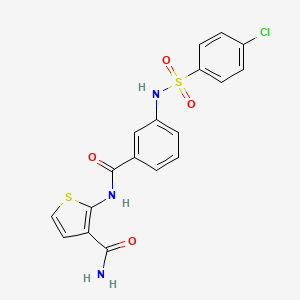

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide](/img/structure/B2651336.png)
![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651337.png)
![(3Ar,6aS)-2-methyl-5-prop-2-enoyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2651339.png)
